molecular formula C14H19N5O B2484157 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034375-17-0

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine

Cat. No.: B2484157
CAS No.: 2034375-17-0
M. Wt: 273.34
InChI Key: GETQOLNPAGGPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

Preparation Methods

The synthesis of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation may involve the reaction of a pyridine derivative with a pyrimidine derivative in the presence of a base and a suitable solvent. The reaction conditions typically include heating and the use of catalysts to facilitate the cyclization process .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides. Common reagents for this reaction include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can block the signaling pathways that are essential for the proliferation and survival of cancer cells. The molecular targets and pathways involved include the inhibition of the EGFR T790M mutant, which is associated with resistance to certain cancer therapies .

Comparison with Similar Compounds

Similar compounds to 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine include other pyrido[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and selectivity profiles compared to other similar compounds.

Properties

IUPAC Name

8-(2-methoxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-20-9-8-19-12(15)5-4-11-13(16-10-17-14(11)19)18-6-2-3-7-18/h4-5,10,15H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQOLNPAGGPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=N)C=CC2=C1N=CN=C2N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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